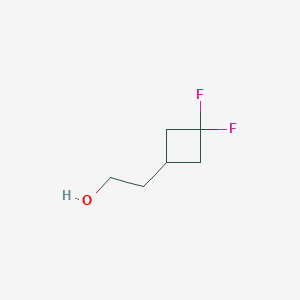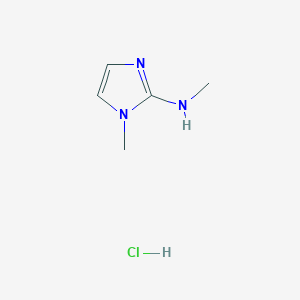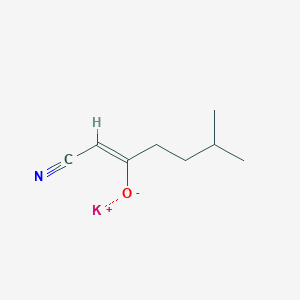
2,3-Difluoro-5-nitrobenzyl chloride
Vue d'ensemble
Description
2,3-Difluoro-5-nitrobenzyl chloride is an organic compound with the molecular formula C7H4ClF2NO2 It is a derivative of benzyl chloride, where the benzene ring is substituted with two fluorine atoms at the 2 and 3 positions and a nitro group at the 5 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Difluoro-5-nitrobenzyl chloride typically involves the chloromethylation of 2,3-difluoro-5-nitrobenzene. This can be achieved through the following steps:
Nitration: The starting material, 2,3-difluorotoluene, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to yield 2,3-difluoro-5-nitrotoluene.
Chloromethylation: The nitrotoluene derivative is then subjected to chloromethylation using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride to produce this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Difluoro-5-nitrobenzyl chloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the benzyl chloride moiety can be replaced by nucleophiles such as amines, alcohols, or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using iron powder and hydrochloric acid.
Oxidation: The benzyl chloride can be oxidized to the corresponding benzaldehyde or benzoic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, sodium methoxide, or thiourea can be used under mild conditions.
Reduction: Hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.
Major Products
Nucleophilic Substitution: Substituted benzyl derivatives depending on the nucleophile used.
Reduction: 2,3-Difluoro-5-aminobenzyl chloride.
Oxidation: 2,3-Difluoro-5-nitrobenzaldehyde or 2,3-Difluoro-5-nitrobenzoic acid.
Applications De Recherche Scientifique
2,3-Difluoro-5-nitrobenzyl chloride has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors in the body.
Material Science: It is used in the preparation of functional materials, including polymers and liquid crystals, due to its unique electronic properties.
Biological Studies: The compound is used in biochemical assays to study enzyme kinetics and inhibition.
Mécanisme D'action
The mechanism of action of 2,3-Difluoro-5-nitrobenzyl chloride depends on the specific application:
Nucleophilic Substitution: The chlorine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond.
Reduction: The nitro group is reduced to an amino group, which can participate in further chemical reactions.
Oxidation: The benzyl chloride is oxidized to form aldehyde or carboxylic acid derivatives, which can be further functionalized.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Difluorobenzyl chloride: Lacks the nitro group, making it less reactive in certain chemical reactions.
2,3-Difluoro-5-nitrobenzaldehyde: Contains an aldehyde group instead of a chloromethyl group, leading to different reactivity.
2,3-Difluoro-5-nitrobenzoic acid: Contains a carboxylic acid group, which significantly alters its chemical properties.
Uniqueness
2,3-Difluoro-5-nitrobenzyl chloride is unique due to the presence of both electron-withdrawing fluorine and nitro groups, which enhance its reactivity in nucleophilic substitution and reduction reactions. The combination of these substituents makes it a valuable intermediate in the synthesis of complex organic molecules.
Propriétés
IUPAC Name |
1-(chloromethyl)-2,3-difluoro-5-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF2NO2/c8-3-4-1-5(11(12)13)2-6(9)7(4)10/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZAPDLKEKQCFPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CCl)F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![{2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethyl}amine dihydrobromide](/img/structure/B1404848.png)
![3-[4-(Ethoxycarbonyl)piperidin-1-yl]propanoic acid hydrochloride](/img/structure/B1404849.png)
![6-Oxaspiro[4.5]dec-9-ylamine hydrochloride](/img/structure/B1404850.png)
![1-{[1-(2-fluorophenyl)-1H-1,2,3-triazol-5-yl]methyl}piperidine-4-carboxylic acid](/img/structure/B1404851.png)


![3-Iodoimidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B1404854.png)

